(Z)-3-amino-4-methoxybut-2-enenitrile
Description
(Z)-3-Amino-4-methoxybut-2-enenitrile is a nitrile-containing enamine derivative characterized by a conjugated double bond system, a methoxy group at position 4, and an amino group at position 3 in the (Z)-configuration.
Properties
Molecular Formula |
C5H8N2O |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(Z)-3-amino-4-methoxybut-2-enenitrile |
InChI |
InChI=1S/C5H8N2O/c1-8-4-5(7)2-3-6/h2H,4,7H2,1H3/b5-2- |
InChI Key |
SLWICPDSMMOWGC-DJWKRKHSSA-N |
Isomeric SMILES |
COC/C(=C/C#N)/N |
Canonical SMILES |
COCC(=CC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxybut-2-enenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4-methoxybut-2-enal with a suitable nitrile source under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 3-Amino-4-methoxybut-2-enenitrile may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methoxybut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives depending on the substituents introduced .
Scientific Research Applications
3-Amino-4-methoxybut-2-enenitrile is utilized in several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is employed in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxybut-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize (Z)-3-amino-4-methoxybut-2-enenitrile, we analyze its structural and functional analogs:
Table 1: Structural Comparison of (Z)-3-Amino-4-Methoxybut-2-Eneenitrile and Analogous Compounds
Key Findings :
This may enhance selectivity in cycloaddition reactions or binding to biological targets. The thiazole-containing analog (C₁₄H₁₄N₄OS) exhibits extended conjugation and heteroaromaticity, which significantly alters its electronic profile and biological activity. For example, thiazole moieties are known to enhance bioavailability and target specificity in kinase inhibitors .
Reactivity: The nitrile group in all analogs serves as a versatile electrophile for nucleophilic additions or reductions. However, the presence of the amino group in (Z)-3-amino-4-methoxybut-2-enenitrile may facilitate intramolecular hydrogen bonding, stabilizing intermediates in synthetic pathways. The absence of a thiazole ring in the parent compound simplifies its synthetic route but limits its utility in metal-catalyzed cross-coupling reactions, which are more feasible in the thiazole derivative .
Biological Activity: While direct studies on (Z)-3-amino-4-methoxybut-2-enenitrile are scarce, structurally related enamine nitriles have demonstrated antimicrobial and antifungal properties. The methoxy group may enhance lipophilicity, improving membrane permeability. The thiazole analog has been explored in anticancer research due to its ability to interfere with ATP-binding pockets in kinases, a feature absent in the simpler parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
